2-(Chlorosulfonyl)ethane-1-sulfonyl fluoride
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Overview
Description
2-sulfoethane-1-sulfonyl fluoride is a chemical compound with the molecular formula C2H4ClFO4S2. It is a member of the sulfonyl fluoride family, which has gained significant attention in various fields such as organic synthesis, chemical biology, and materials science . Sulfonyl fluorides are known for their stability and reactivity, making them valuable intermediates in many chemical reactions .
Preparation Methods
The synthesis of 2-sulfoethane-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the direct fluorosulfonylation of sulfonates or sulfonic acids. This method is advantageous due to its mild reaction conditions and the use of readily available reagents . Another method involves the fluoride-chloride exchange from the corresponding sulfonyl chlorides . Industrial production methods often utilize sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF as synthetic equivalents of electrophilic “FSO2+” synthons .
Chemical Reactions Analysis
2-sulfoethane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert it into sulfonyl chlorides or other derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Common reagents used in these reactions include potassium fluoride (KF), sulfuryl fluoride (SO2F2), and various phase transfer catalysts . The major products formed from these reactions are often sulfonyl chlorides, sulfonic acids, and other sulfonyl derivatives .
Scientific Research Applications
2-sulfoethane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-sulfoethane-1-sulfonyl fluoride involves its reactivity as an electrophile. It can modify reactive serine residues in proteins, making it a valuable tool for enzyme inhibition studies . The compound’s ability to form stable covalent bonds with specific amino acids allows it to target and modify proteins selectively .
Comparison with Similar Compounds
2-sulfoethane-1-sulfonyl fluoride can be compared with other sulfonyl fluorides such as:
2-nitrobenzenesulfonyl fluoride (NBSF): Known for its bactericidal properties.
(2-aminoethyl)benzenesulfonyl fluoride (AEBSF): Commonly used as a serine protease inhibitor.
4-formylbenzenesulfonyl fluoride ([18F]FBSF): Used in positron emission tomography as a radiolabeling synthon.
The uniqueness of 2-sulfoethane-1-sulfonyl fluoride lies in its specific reactivity and stability, making it a versatile compound for various applications in chemistry, biology, and industry .
Properties
IUPAC Name |
2-chlorosulfonylethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClFO4S2/c3-9(5,6)1-2-10(4,7)8/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZADICZQYYUWRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)Cl)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClFO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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